

α -D-Galactose pentaacetate as a building block in carbohydrate chemistry.

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Compound of Interest

Compound Name: *α -D-Galactose pentaacetate*

Cat. No.: B1276447

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Application Notes: α -D-Galactose Pentaacetate in Carbohydrate Chemistry

Introduction

α -D-Galactose pentaacetate (Ac- α -D-Gal), a fully protected derivative of α -D-galactose, is a versatile and pivotal building block in the field of carbohydrate chemistry.^{[1][2]} Its five acetate groups render the molecule stable and soluble in many organic solvents, facilitating its use in a wide range of chemical transformations.^[3] The acetyl protecting groups can be selectively removed, and the anomeric acetate can be readily converted into a leaving group, making it an excellent precursor for the synthesis of complex oligosaccharides, glycoconjugates, and other galactose-containing molecules.^{[1][2]} These molecules are crucial for studying biological processes such as cell recognition and immune responses.^[2]

Key Applications

- **Precursor for Galactosyl Donors:** α -D-Galactose pentaacetate is a common starting material for the preparation of various galactosyl donors, such as galactosyl bromides and trichloroacetimidates. These donors are then used in glycosylation reactions to form glycosidic bonds with high stereoselectivity.
- **Synthesis of Oligosaccharides and Glycoconjugates:** As a key building block, it is integral to the synthesis of complex carbohydrates, which are vital for understanding biological

phenomena like cell-cell recognition and immune responses.[2]

- **Drug Development and Delivery:** The galactose moiety is often incorporated into drug molecules to enhance solubility, improve bioavailability, or for targeted delivery to specific tissues, such as the liver, which has receptors that recognize galactose.[2][4] It has been used in the preparation of galactose-derivative cationic liposome nanoparticles for nucleic acid drug transport.[4]
- **Biomaterials:** α -D-Galactose pentaacetate can be used in the development of novel biomaterials, including hydrogels and nanoparticles, for applications in drug delivery and tissue engineering.[1]
- **Biochemical Research:** This compound is utilized in studies related to enzyme kinetics and metabolic pathway analysis.[2] It serves as a crucial intermediate in synthesizing various glycosides for studying carbohydrate interactions in biological systems.[3]

Quantitative Data

Table 1: Physicochemical Properties of α -D-Galactose Pentaacetate

Property	Value	Reference
CAS Number	4163-59-1	[1][4][5]
Molecular Formula	C ₁₆ H ₂₂ O ₁₁	[3][4][5]
Molecular Weight	390.34 g/mol	[3][4][5]
Appearance	White crystalline powder	[1][3][4]
Melting Point	92.0 - 98.0 °C	[4]
Specific Rotation (c=1, CHCl ₃)	+103.0 to +107.0°	[4]
Purity (Assay by GC)	≥98.0%	[4]
Water Content	≤1.0%	[4]

Table 2: Spectroscopic Data for α -D-Galactose Pentaacetate

Technique	Data	Reference
^1H NMR	Chemical shifts for the hydrogens are clearly resolved.	[6]
^{13}C NMR	Spectrum conforms to the expected structure.	[7][8]
Infrared (IR)	Provides information on the functional groups present in the compound.	[1][5]
Mass Spectrometry (MS)	Used for identification and characterization of the compound.	[1]

Experimental Protocols

Protocol 1: Synthesis of α -D-Galactose Pentaacetate

This protocol describes the peracetylation of D-galactose using acetic anhydride with a catalyst to yield α -D-Galactose pentaacetate. The reaction involves the esterification of all five hydroxyl groups of galactose.[1][9][10]

Materials:

- D-Galactose
- Acetic Anhydride
- Pyridine or Sodium Acetate (as catalyst)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Deionized Water
- Anhydrous Sodium Sulfate

- Ethanol or Methanol (for recrystallization)

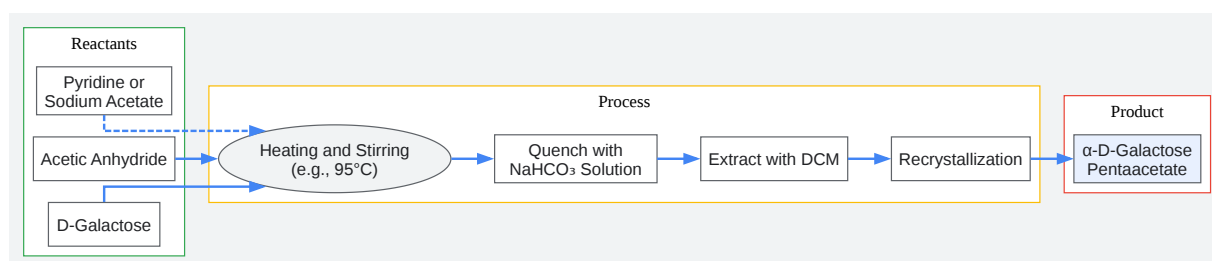
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- To a round-bottom flask, add D-galactose and the chosen catalyst (e.g., sodium acetate).[\[10\]](#)
- Add an excess of acetic anhydride to the flask.[\[10\]](#)
- Heat the reaction mixture with stirring. A typical temperature is 95°C.[\[10\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).[\[10\]](#)
- After completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This neutralizes the excess acetic anhydride and any acetic acid formed.[\[10\]](#)
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[\[10\]](#)
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]
- Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure α -D-Galactose pentaacetate as a white crystalline powder.[1] A yield of approximately 90-98% can be expected.[1][10]



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Caption: Workflow for the synthesis of α -D-Galactose pentaacetate.

Protocol 2: Conversion to a Glycosyl Donor and Subsequent Glycosylation

This protocol outlines a general procedure for converting α -D-Galactose pentaacetate into a more reactive glycosyl donor (e.g., a glycosyl bromide) and its subsequent use in a glycosylation reaction with an alcohol acceptor.

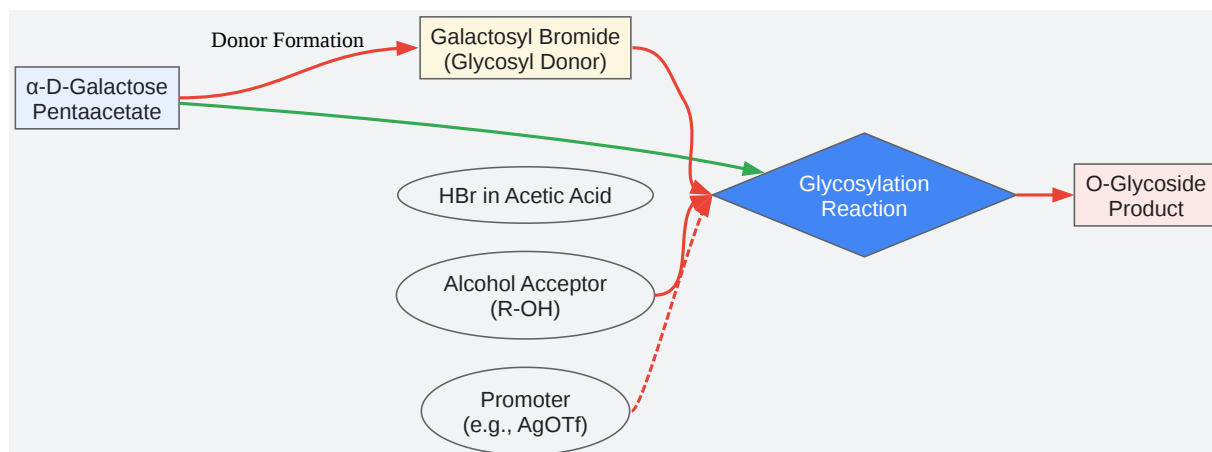
Part A: Preparation of Acetobromo- α -D-galactose

- Dissolve α -D-Galactose pentaacetate in a minimal amount of a suitable solvent.
- Add a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33 wt. %).[11]

- Stir the mixture at room temperature. The reaction is typically rapid (e.g., 30 minutes to 2 hours).^[11]
- Monitor the reaction by TLC.
- Once the reaction is complete, precipitate the product by adding the mixture to ice-water.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the glycosyl bromide.

Part B: Glycosylation Reaction

- Dissolve the glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) and a promoter (e.g., silver triflate, mercury(II) cyanide) in an anhydrous solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
- Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
- Add the prepared acetobromo- α -D-galactose donor to the mixture.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the limiting reagent.
- Quench the reaction (e.g., with triethylamine or saturated sodium bicarbonate solution).
- Dilute the mixture with a suitable organic solvent and wash with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting glycoside by column chromatography on silica gel.



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Caption: General scheme for glycosylation using a galactose donor.

Protocol 3: Selective Anomeric Deacetylation

This protocol describes the selective removal of the acetyl group at the anomeric position (C-1) of α -D-Galactose pentaacetate, yielding 2,3,4,6-tetra-O-acetyl-D-galactopyranose. This product is a valuable intermediate, as the free anomeric hydroxyl group can be further functionalized.

Materials:

- α -D-Galactose pentaacetate
- Lewis Acid (e.g., Aluminum Chloride, AlCl_3) or other deacetylation reagents like (i-Pr) $_3\text{Sn}(\text{OEt})$.[\[11\]](#)[\[12\]](#)
- Anhydrous diethyl ether (Et_2O) or Methanol.[\[11\]](#)[\[12\]](#)
- Hexane

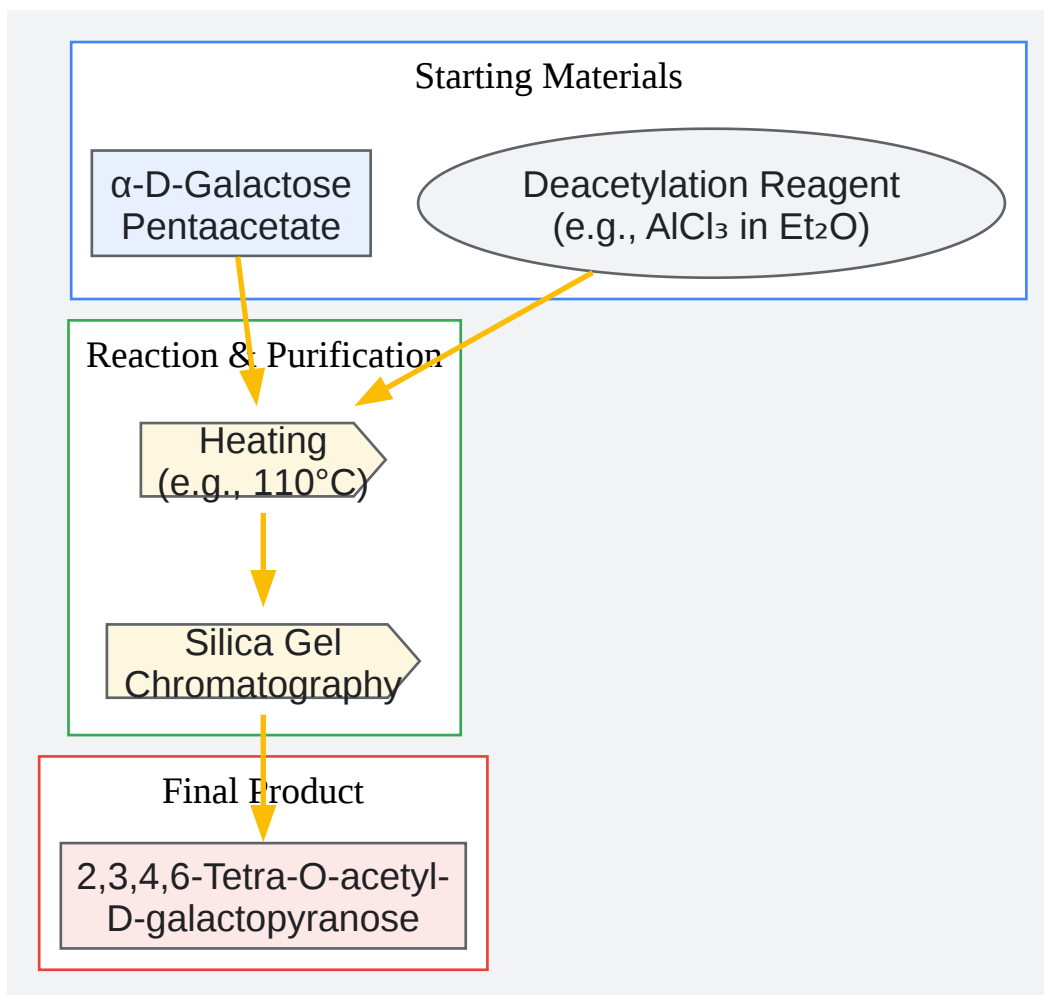
- Ethyl Acetate (EtOAc)
- Silica Gel

Equipment:

- High-pressure acid digestion bomb or reflux apparatus
- Oven or heating mantle
- Silica gel column for chromatography

Procedure (using AlCl_3):

- Place α -D-Galactose pentaacetate and a Lewis acid like AlCl_3 (e.g., 1.1 equivalents) in a high-pressure acid digestion bomb.[\[12\]](#)
- Add an anhydrous solvent such as diethyl ether.[\[12\]](#)
- Seal the vessel and heat it in an oven at a specified temperature (e.g., 110 °C) for several hours (e.g., 5 hours).[\[12\]](#)
- Monitor the reaction using TLC to observe the formation of a more polar product.
- After the reaction is complete, cool the vessel to room temperature.
- Load the resulting solution directly onto a short silica gel column.[\[12\]](#)
- Elute the product using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 3:1 ratio).[\[12\]](#)
- Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose.



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- To cite this document: BenchChem. [α-D-Galactose pentaacetate as a building block in carbohydrate chemistry.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276447#α-d-galactose-pentaacetate-as-a-building-block-in-carbohydrate-chemistry]

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